Fluo-2 (potassium salt)

Description

Historical Development of Fluorescent Calcium Indicators in Cellular Biology

The journey to visualize and quantify intracellular calcium began in earnest in the 1980s with the groundbreaking work of Roger Tsien and his colleagues. stratech.co.ukcosmobio.co.jp Before this, measuring intracellular calcium was a significant challenge for scientists. The development of the first generation of fluorescent indicators, such as Quin-2, revolutionized the field by allowing researchers to track changes in calcium levels within living cells. nih.govnih.gov These early indicators, however, had limitations, including low brightness and susceptibility to photobleaching. nih.gov

A significant breakthrough came with the introduction of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a highly selective calcium chelator. acs.orgnih.govacs.org This molecule formed the backbone for a new generation of more robust and specific calcium indicators. nih.gov The ability to chemically modify BAPTA and couple it with fluorescent molecules paved the way for the development of ratiometric indicators like Fura-2 (B149405) and Indo-1, which offered improved quantification by measuring the ratio of fluorescence at two different wavelengths. nih.govthermofisher.com

Evolution of Fluorescein-Based Probes, including Fluo-2, Fluo-3, and Fluo-4

Building on the foundation of BAPTA, scientists developed a series of calcium indicators based on the highly fluorescent molecule fluorescein (B123965). nih.gov This led to the creation of the "Fluo" series of indicators. Fluo-2 is considered the parent compound of the more widely known Fluo-3 and Fluo-4. aatbio.com These indicators operate on the principle of photoinduced electron transfer (PeT), where the fluorescence of the fluorescein molecule is quenched in the absence of calcium. nih.govacs.org When calcium binds to the BAPTA-like chelator portion of the molecule, this quenching is relieved, resulting in a significant increase in fluorescence intensity. nih.govacs.org

Fluo-3 was a significant advancement, offering a large dynamic range and excitation compatible with common argon-ion lasers. cosmobio.co.jp However, it had a relatively high background fluorescence. stratech.co.uk Fluo-4 was later developed as an analog of Fluo-3, with fluorine atoms replacing chlorine atoms, which resulted in greater fluorescence output and faster cell loading. moleculardevices.com The evolution of these probes has been driven by the need for brighter signals, better retention within the cell, and reduced interference from background fluorescence. stratech.co.uk

Rationale for the Application of Fluo-2 (Potassium Salt) in Advanced Cellular and Subcellular Investigations

The potassium salt of Fluo-2 is a cell-impermeant form of the indicator. ionbiosciences.comcaymanchem.com This characteristic is crucial for specific experimental designs where researchers need to control the concentration of the indicator within the cell or introduce it into specific cellular compartments. Unlike its acetoxymethyl (AM) ester counterpart, which can freely cross cell membranes, the potassium salt must be introduced into cells through methods like microinjection, patch pipette, or in lipid membrane-free systems. thermofisher.comionbiosciences.comnih.gov

This targeted delivery makes Fluo-2 potassium salt particularly valuable for:

Quantitative studies: By introducing a known concentration of the indicator, researchers can make more precise measurements of intracellular calcium. nih.gov

Subcellular investigations: The indicator can be selectively delivered to specific organelles to study localized calcium signaling.

Electrophysiological studies: It can be included in the pipette solution during patch-clamp experiments to simultaneously measure electrical activity and calcium dynamics. ahajournals.org

Scope and Significance of Fluo-2 (Potassium Salt) in Contemporary Research Paradigms

Fluo-2 (potassium salt) continues to be a relevant tool in modern biological research, particularly in studies requiring precise control over indicator loading and localization. Its high affinity for calcium makes it suitable for detecting small and rapid changes in calcium concentration. caymanchem.com

Research applications of Fluo-2 (potassium salt) include investigations into:

Cardiac myocyte function: Studying intracellular calcium transients and their relationship to muscle contraction. nih.gov

Neurobiology: Examining the role of calcium in neuronal signaling and excitotoxicity.

Endoplasmic reticulum stress: Investigating the involvement of calcium in cellular stress responses.

The ability to directly compare the effects of the salt form with the AM ester form of Fluo-2 provides researchers with a powerful tool to dissect the complexities of cellular loading and compartmentalization of fluorescent indicators. nih.gov

Interactive Data Tables

Table 1: Chemical Properties of Fluo-2 (Potassium Salt)

| Property | Value | Source |

| Molecular Formula | C₃₆H₂₇N₂O₁₃ · 5K | caymanchem.com |

| Molecular Weight | 891.1 g/mol | aatbio.comcaymanchem.com |

| Form | Cell-impermeable salt | ionbiosciences.comcaymanchem.com |

| Solubility | Water | aatbio.com |

Table 2: Spectral and Binding Properties of Fluo-2

| Property | Value | Source |

| Excitation Maximum (Ca²⁺-bound) | ~490 nm | caymanchem.com |

| Emission Maximum (Ca²⁺-bound) | ~515 nm | caymanchem.com |

| Dissociation Constant (Kd) for Ca²⁺ | ~232 nM - 290 nM | aatbio.comcaymanchem.com |

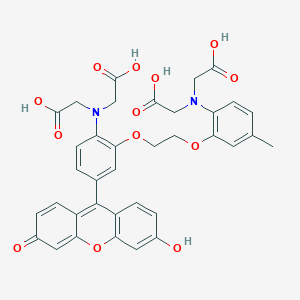

Structure

2D Structure

Properties

Molecular Formula |

C36H32N2O13 |

|---|---|

Molecular Weight |

700.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |

InChI |

InChI=1S/C36H32N2O13/c1-20-2-8-26(37(16-32(41)42)17-33(43)44)30(12-20)49-10-11-50-31-13-21(3-9-27(31)38(18-34(45)46)19-35(47)48)36-24-6-4-22(39)14-28(24)51-29-15-23(40)5-7-25(29)36/h2-9,12-15,39H,10-11,16-19H2,1H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |

InChI Key |

ZKCADSYUWYUTSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Fluo 2 Analogs for Research Applications

Fundamental Synthetic Pathways for the Core Fluo-2 Chromophore

The synthesis of the Fluo-2 core structure, like other BAPTA-based indicators, involves the strategic combination of a Ca²⁺-chelating moiety and a fluorescent reporter. The fundamental structure of Fluo-2 consists of a xanthene chromophore (the basis of fluorescein's fluorescence) linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) derivative. nih.gov

The synthesis generally follows a convergent approach where the key components are prepared separately and then coupled. A common strategy for related indicators like Fluo-3 involves the condensation of a fluorescein-derived aldehyde with a BAPTA-aniline precursor. For Fluo-2, the synthesis would similarly involve coupling a suitably functionalized xanthene fluorophore with an asymmetric BAPTA chelator that features a methyl group on one of the aniline (B41778) rings. caymanchem.com The final step involves the hydrolysis of ester protecting groups to yield the free acid, which can then be converted to the pentapotassium salt by treatment with a potassium base. The potassium salt is highly water-soluble but membrane-impermeable due to the multiple negative charges of the carboxylates at physiological pH. medchemexpress.commedchemexpress.com

Strategies for Modifying Fluo-2 for Enhanced Research Utility

The inherent properties of Fluo-2 (potassium salt) can be chemically tailored to create a suite of powerful tools for studying Ca²⁺ signaling in various biological contexts.

A primary limitation of the Fluo-2 potassium salt is its inability to cross intact cell membranes. caymanchem.com To overcome this, a widely adopted strategy is the synthesis of its acetoxymethyl (AM) ester derivative, Fluo-2 AM. abcam.comcaymanchem.com This process involves the esterification of the carboxylate groups on the BAPTA chelator.

The synthesis is typically achieved by reacting the Fluo-2 free acid or its salt form with bromomethyl acetate (B1210297) in the presence of a non-nucleophilic base. This reaction masks the negative charges of the carboxylates with lipophilic AM ester groups. The resulting Fluo-2 AM is an uncharged, membrane-permeable molecule that can readily diffuse into the cytoplasm of living cells. caymanchem.commedchemexpress.com Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, charged Fluo-2 indicator. This cleavage traps the dye within the cell, allowing for the measurement of intracellular Ca²⁺ concentrations. nih.govmedchemexpress.com

| Property | Fluo-2 (potassium salt) | Fluo-2 AM |

|---|---|---|

| Molecular Formula | C₃₆H₂₇N₂O₁₃ · 5K | C₅₁H₅₂N₂O₂₃ |

| Molecular Weight | 891.1 g/mol | 1061.0 g/mol |

| Cell Permeability | Impermeable | Permeable |

| Ca²⁺ Binding Affinity (Kd) | ~290 nM | Binds after hydrolysis (Kd ~230-290 nM) |

| Excitation/Emission (Ca²⁺-bound) | ~490 nm / ~515 nm | ~490 nm / ~515 nm (after hydrolysis) |

| Primary Application | Direct loading (microinjection), in vitro assays | Live-cell imaging, flow cytometry |

Data sourced from references caymanchem.comabcam.commedchemexpress.comcaymanchem.comlifesct.com.

High-affinity indicators like Fluo-2 (Kd ≈ 290 nM) are ideal for measuring resting cytosolic Ca²⁺ levels but become saturated in environments with high Ca²⁺ concentrations, such as the endoplasmic reticulum (ER) or during large Ca²⁺ transients. caymanchem.comnih.gov To address this, low-affinity analogs are developed. The primary strategy involves modifying the electronic properties of the BAPTA chelator to reduce its affinity for Ca²⁺.

This is achieved by introducing electron-withdrawing groups to the aromatic rings of the BAPTA structure. For instance, the synthesis of analogs like Fluo-5N involves the incorporation of a nitro group (NO₂) onto the xanthene ring system. nih.gov This modification reduces the electron density of the chelating site, thereby increasing the dissociation constant (Kd) into the micromolar range. While a specific low-affinity derivative named "Fluo-2 Low-Affinity" is not as common, the principles applied to create other low-affinity indicators like Rhod-5N (Kd ≈ 320 µM) or Fura-FF (Kd ≈ 6 µM) are directly applicable. nih.govacs.orgresearchgate.net These synthetic modifications enable the quantitative measurement of Ca²⁺ dynamics in high-concentration compartments. nih.govacs.org

| Indicator | Reported Kd for Ca²⁺ | Affinity Class | Typical Application |

|---|---|---|---|

| Fluo-2 | ~290 nM | High | Cytosolic Ca²⁺ |

| Mag-Fluo-4 | ~22 µM | Low | Skeletal Muscle Transients |

| Fura-2FF | ~6-13 µM | Low | High Ca²⁺ compartments |

| Rhod-5N | ~320 µM | Very Low | Endoplasmic Reticulum Ca²⁺ |

Data sourced from references caymanchem.comnih.govacs.orgresearchgate.net.

To monitor Ca²⁺ dynamics in specific subcellular locations (e.g., mitochondria) or in particular cell types within a tissue, Fluo-2 can be covalently conjugated to a targeting molecule. This requires the synthesis of a Fluo-2 derivative that incorporates a reactive functional group.

Common conjugation strategies include:

Amine-Reactive Conjugation: Synthesizing Fluo-2 with a carboxylic acid or succinimidyl ester (NHS ester) allows it to be covalently linked to primary amines (e.g., lysine (B10760008) residues) on proteins or peptides. bioclone.net

Thiol-Reactive Conjugation: Introducing a maleimide (B117702) group onto the Fluo-2 scaffold enables specific conjugation to cysteine residues in proteins.

Click Chemistry: Incorporating an azide (B81097) or alkyne group into the Fluo-2 structure allows for highly efficient and specific conjugation to a targeting molecule functionalized with the corresponding reactive partner.

Photoconjugation: A photo-cross-linker, such as one containing a p-benzoylphenylalanine (Bpa) residue, can be attached to the dye. nih.govsci-hub.se Upon light activation, this group forms a covalent bond with nearby molecules, enabling targeted labeling. nih.govsci-hub.se

These techniques have been used to attach fluorescent dyes to antibodies for immunofluorescence, to peptides for targeting specific receptors, or to DNA oligonucleotides. nih.govnih.govacs.orgacs.org By conjugating Fluo-2 to such targeting moieties, researchers can achieve precise spatial control over Ca²⁺ measurements. nih.govacs.org

Research continuously seeks fluorescent indicators with superior performance, including higher fluorescence quantum yields (brightness), greater photostability, and larger Stokes shifts to minimize spectral crosstalk. researchgate.netbeilstein-journals.orgrsc.org The Fluo-2 chromophore can be modified to enhance these properties.

Strategies to improve photophysical characteristics include:

Structural Rigidification: Locking the rotatable bonds within the xanthene chromophore can reduce non-radiative decay pathways and increase the fluorescence quantum yield.

Extended π-Conjugation: Adding further conjugated ring systems to the fluorophore can shift the excitation and emission wavelengths to longer, less phototoxic regions of the spectrum (red-shifting). acs.orgnih.gov

Modification of Donor-Acceptor Groups: Fine-tuning the electron-donating and accepting properties of substituents on the chromophore can modulate brightness and environmental sensitivity. rsc.org

The development of the Fluo series itself reflects this evolution; for example, Fluo-4 was developed as an analog of Fluo-3 with significantly brighter fluorescence upon Ca²⁺ binding. lifesct.com Further research has led to even brighter indicators and those with different spectral properties, expanding the toolkit available for multiparametric imaging. doi.orgnih.govrsc.orgresearchgate.netacs.org

| Indicator | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Key Feature |

|---|---|---|---|---|

| Fluo-2 | ~490 | ~515 | Bright | High-affinity Ca²⁺ indicator. caymanchem.com |

| Rhod-2 | ~552 | ~581 | Bright | Red-shifted spectra for multiplexing. targetmol.com |

| Fura-2 (B149405) | ~340/380 | ~510 | Moderate | Ratiometric, allowing for quantitative Ca²⁺ measurement. medchemexpress.com |

| Venus | ~515 | ~528 | Very Bright | Genetically encoded fluorescent protein, not a synthetic dye. nih.govrsc.org |

Data sourced from references caymanchem.commedchemexpress.comtargetmol.comnih.govrsc.org. Note: Venus is included for comparison as a benchmark for brightness but is a protein, not a synthetic dye like Fluo-2.

Molecular and Cellular Mechanism of Action of Fluo 2 Potassium Salt in Research

Ligand Binding Dynamics and Calcium Ion Selectivity

The core function of Fluo-2 as a Ca²⁺ indicator is predicated on its ability to selectively bind Ca²⁺ ions amidst a complex intracellular environment containing various other cations. This selectivity is crucial for the accurate reporting of Ca²⁺-specific signals.

Interaction with Divalent Cations and Selectivity Profile

Fluo-2, like other indicators based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) scaffold, exhibits a high selectivity for Ca²⁺ over other physiologically relevant divalent cations, most notably magnesium (Mg²⁺). While specific selectivity ratios for Fluo-2 are not always explicitly detailed in routine applications, BAPTA-based chelators are generally known for their significant preference for Ca²⁺. thermofisher.com The structural design of the binding pocket, featuring a tetracarboxylate chelating site, creates a coordination environment that is sterically and electronically favorable for Ca²⁺ binding. mdpi.com

The interaction with other divalent cations such as manganese (Mn²⁺), zinc (Zn²⁺), and iron (Fe²⁺) is also a consideration. Many BAPTA-based indicators can bind these ions, sometimes with even higher affinity than for Ca²⁺. thermofisher.com However, the intracellular concentrations of these other ions are typically much lower than that of Ca²⁺, minimizing their interference in most experimental contexts. Some studies have noted that while Ca²⁺ binding leads to a significant fluorescence enhancement, other ions like Mn²⁺ can cause fluorescence quenching. thermofisher.com This differential response can sometimes be exploited experimentally but also underscores the importance of considering the complete ionic milieu of the experimental system.

Table 1: General Selectivity Profile of BAPTA-based Calcium Indicators

| Cation | Relative Affinity/Interaction | Implication for Fluo-2 |

|---|---|---|

| Ca²⁺ | High | Primary target ion, leads to strong fluorescence enhancement. |

| Mg²⁺ | Low | High selectivity for Ca²⁺ over Mg²⁺ is a key feature, minimizing interference from the much more abundant intracellular Mg²⁺. |

| Mn²⁺ | High | Can bind with high affinity and often quenches fluorescence. thermofisher.com |

| Zn²⁺ | High | Can bind with high affinity. |

| Fe²⁺ | High | Can bind with high affinity. |

| K⁺ | Very Low | As a monovalent cation, it does not significantly interact with the chelating site. mdpi.comnih.gov |

| Na⁺ | Very Low | As a monovalent cation, it does not significantly interact with the chelating site. nih.gov |

This table represents a generalized profile for BAPTA-based indicators. Specific quantitative values for Fluo-2 may vary.

Dissociation Constant (Kd) Determination and its Research Implications

The dissociation constant (Kd) is a critical parameter that defines the affinity of Fluo-2 for Ca²⁺. It represents the Ca²⁺ concentration at which half of the indicator molecules are bound to the ion. fidabio.comfluidic.com For Fluo-2, the Kd for Ca²⁺ is reported to be approximately 230-290 nM. midsci.comabcam.com This high affinity makes Fluo-2 particularly well-suited for measuring resting intracellular Ca²⁺ levels, which are typically in the range of 100 nM, and for detecting small to moderate increases in Ca²⁺ concentration.

The determination of Kd is crucial for the accurate calibration of fluorescence signals to absolute Ca²⁺ concentrations. queens.org However, it is important to note that the Kd value can be influenced by various experimental conditions, including pH, temperature, ionic strength, and the presence of other binding partners. fluidic.com Therefore, in situ calibration is often recommended for precise quantitative measurements.

Research Implications of Fluo-2's Kd:

Sensitivity: The low Kd provides high sensitivity for detecting Ca²⁺ changes around the typical resting levels in cells.

Dynamic Range: The indicator is most responsive to Ca²⁺ concentrations ranging from its Kd value downwards by a factor of about 10 and upwards by a factor of about 10. For Fluo-2, this optimal range is roughly between 30 nM and 3 µM.

Signal Saturation: At very high Ca²⁺ concentrations (well above the Kd), the indicator can become saturated, meaning most of the dye molecules are bound to Ca²⁺. In this state, further increases in Ca²⁺ will not produce a proportional increase in fluorescence, potentially leading to an underestimation of peak Ca²⁺ levels.

Spectroscopic Basis of Fluorescence Intensity Modulation by Calcium

The ability of Fluo-2 to report Ca²⁺ concentrations is rooted in the changes to its spectroscopic properties upon ion binding. This modulation is primarily a significant increase in fluorescence quantum yield.

Influence of Photoinduced Electron Transfer (PeT) Mechanism on Fluorescence Enhancement

The significant increase in Fluo-2 fluorescence upon binding Ca²⁺ is governed by a process known as photoinduced electron transfer (PeT). rsc.orgrsc.org In the basic structure of Fluo-2, the fluorophore (the part of the molecule that emits light) is linked to the Ca²⁺-binding chelator (the receptor).

In the absence of Ca²⁺, the nitrogen atoms of the chelator have a lone pair of electrons that are available to be donated. Upon excitation of the fluorophore with light, an electron from this lone pair is transferred to the excited fluorophore. chinesechemsoc.orgnih.gov This process, PeT, provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "quenching" the fluorescence. chinesechemsoc.org

When Ca²⁺ binds to the chelator, it coordinates with the nitrogen and oxygen atoms, engaging their lone pair electrons. This binding lowers the energy of the electrons on the chelator, making them unavailable for donation to the excited fluorophore. nih.gov As a result, the PeT process is inhibited. With the non-radiative quenching pathway blocked, the fluorophore is much more likely to return to its ground state by emitting a photon of light, leading to a dramatic increase in fluorescence intensity. rsc.orgnih.gov

Intracellular Distribution and Compartmentalization of Fluo-2 (Potassium Salt) in Research Studies

For accurate measurement of cytosolic Ca²⁺, it is ideal for the indicator to be distributed homogeneously throughout the cytoplasm. nih.gov However, fluorescent indicators, particularly their acetoxymethyl (AM) ester forms, can sometimes be sequestered into intracellular organelles, a phenomenon known as compartmentalization. nih.govnih.gov While the potassium salt of Fluo-2 is loaded directly into the cytosol, its subsequent distribution can still be a factor in experimental interpretation.

Studies with similar calcium indicators like Fluo-3 and Fura-2 (B149405) have shown that these dyes can accumulate in organelles such as mitochondria and the endoplasmic reticulum. researchgate.netplos.org This sequestration can lead to several complications:

The fluorescence signal may not solely represent cytosolic Ca²⁺ levels but a mix of cytosolic and organellar Ca²⁺.

The Ca²⁺ concentration and binding kinetics of the indicator can be different within organelles compared to the cytosol.

For instance, research on Fluo-4, a close analog of Fluo-2, has demonstrated that incubating cells at 37°C can lead to a loss of cytoplasmic fluorescence and reveal underlying mitochondrial or endoplasmic reticulum compartmentalization. researchgate.netplos.org Similar observations of punctate staining patterns, particularly in regions with a high density of mitochondria, have been made with other Fluo dyes. plos.org While direct loading of the salt form can mitigate some of the loading artifacts associated with AM esters, the potential for subsequent redistribution and sequestration over the course of an experiment remains a consideration for precise quantitative imaging. nih.gov

Cytosolic Localization and Efflux Mechanisms

The primary method for introducing fluorescent Ca²⁺ indicators like Fluo-2 into cells is through their acetoxymethyl (AM) ester form. The lipophilic AM esters allow the molecule to passively diffuse across the cell membrane into the cytosol. ionbiosciences.com Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the AM esters, cleaving the acetoxymethyl groups. ionbiosciences.com This process yields the active, membrane-impermeant potassium salt form of Fluo-2, which is then effectively trapped within the cytosol. ionbiosciences.comnih.gov The efficiency of this loading and trapping process is influenced by the hydrophobicity of the AM ester. Fluo-2 AM is less hydrophobic than its counterparts, Fluo-3 AM and Fluo-4 AM, which allows it to dissolve at higher concentrations in aqueous solutions and facilitates a greater flux into the cell for hydrolysis. nih.gov

Despite the trapping mechanism, gradual efflux of the indicator from the cytosol can occur over time. This leakage is often mediated by organic anion transporters present in the cell membrane. stratech.co.uk The rate of this efflux can be temperature-dependent and varies between different cell types. biotium.com To counteract this, researchers may employ organic anion transporter inhibitors, such as probenecid, to slow the rate of dye extrusion and improve cellular retention. stratech.co.ukbiotium.com Another approach to bypass issues related to incomplete hydrolysis and efflux is to load the membrane-impermeant salt form of the indicator directly into the cell via techniques like microinjection or permeabilization of the plasma membrane. nih.gov

Organellar Accumulation and its Impact on Signal Interpretation (e.g., Mitochondria, Sarcoplasmic Reticulum)

A significant challenge in the use of fluorescent Ca²⁺ indicators is their potential for sequestration into subcellular organelles, which can complicate the interpretation of cytosolic Ca²⁺ signals. nih.govnih.gov Esterase activity is not confined to the cytosol and can be present in organelles such as the mitochondria and the sarcoplasmic/endoplasmic reticulum (SR/ER). nih.gov This can lead to the hydrolysis and accumulation of the indicator within these compartments. nih.govnih.gov

If the indicator accumulates in organelles with high calcium concentrations, such as the SR, it can become saturated, leading to a bright, constant fluorescence that can obscure the more subtle changes in cytosolic Ca²⁺ levels. nih.gov This compartmentalization can lead to an overestimation of basal cytosolic Ca²⁺ concentrations and distort the kinetics of measured Ca²⁺ transients. jneurosci.org

Comparative studies of different fluo indicators have shown varying propensities for organellar loading. In rat ventricular myocytes, for instance, Fluo-4 AM was observed to have the most pronounced staining of the SR. nih.gov In contrast, Fluo-2MA (the AM ester of Fluo-2) exhibited the lowest degree of SR compartmentalization among the fluo variants tested in that study. nih.gov This suggests that while Fluo-2 is not entirely immune to organellar accumulation, it may be less prone to it than other similar indicators. The close physical and functional relationship between the SR/ER and mitochondria means that Ca²⁺ released from the SR can be taken up by adjacent mitochondria, a process that can be visualized with targeted fluorescent probes. frontiersin.orgnih.gov The accumulation of any cytosolic indicator in these organelles can, therefore, interfere with the accurate measurement of Ca²⁺ dynamics in either compartment.

Interactions with Endogenous Cellular Components and Buffers

Once inside the cell, Fluo-2 (potassium salt) does not exist in isolation. It interacts with a variety of endogenous components, which can influence both the indicator's properties and the cell's physiology.

Effect on Myofilament ATPase Activity in Research Models

Fluorescent Ca²⁺ indicators, by their nature as Ca²⁺ chelators, can directly influence Ca²⁺-dependent cellular processes. In muscle cells, the contraction-relaxation cycle is driven by the myofilament-associated ATPase activity, which is regulated by Ca²⁺ binding to the troponin complex. frontiersin.orgnih.gov Research has shown that some Ca²⁺ indicators can have effects beyond simple Ca²⁺ buffering. For example, studies with fura-2, another widely used BAPTA-based indicator, have suggested that it can directly inhibit the actomyosin (B1167339) ATPase in addition to its Ca²⁺-sequestering effects. biorxiv.org This direct inhibition can depress the maximum rate of ATP hydrolysis by the myofilaments. biorxiv.org While direct studies on the effect of Fluo-2 on myofilament ATPase activity are not as prevalent, the structural similarity to fura-2 and other BAPTA-based indicators raises the possibility of similar interactions. researchgate.net Such interactions could potentially alter the force-Ca²⁺ relationship in muscle preparations, a critical consideration in physiological research. plos.orgnih.govrupress.org

Impact on Calcium Buffering Capacity in Live Cell Systems

All fluorescent Ca²⁺ indicators are, by definition, Ca²⁺ buffers. biomedres.usphysiology.org They bind to free Ca²⁺ ions, and in doing so, they add to the cell's endogenous Ca²⁺ buffering capacity. nih.govbiomedres.usphysiology.org The extent of this added buffering depends on the intracellular concentration of the indicator and its affinity for Ca²⁺, which is defined by its dissociation constant (K_d). biomedres.us

Fluo-2 has a relatively high affinity for Ca²⁺, with a reported K_d value of approximately 290 nM. This is a higher affinity (lower K_d) compared to Fluo-3 and Fluo-4, especially under intracellular conditions. nih.gov A higher affinity means that the indicator will bind a larger fraction of the available free Ca²⁺, particularly at resting concentrations. This increased buffering can dampen the amplitude and slow the kinetics of physiological Ca²⁺ transients. nih.govbiomedres.us

In research on cardiac myocytes, it was observed that cells loaded with Fluo-2MA exhibited prolonged Ca²⁺ transients and fractional shortening compared to cells loaded with Fluo-3 or Fluo-4. nih.gov This was attributed to the higher intracellular Ca²⁺ affinity of Fluo-2, which effectively slowed the release of Ca²⁺. nih.gov This highlights the significant impact that Fluo-2 can have on the native Ca²⁺ buffering capacity of the cell, an important consideration when interpreting experimental results. The added buffering from the indicator can lead to an underestimation of the true peak Ca²⁺ concentrations reached during a signaling event. biomedres.us

Advanced Methodologies Employing Fluo 2 Potassium Salt in Biological Research

Quantitative Fluorescence Imaging Techniques

Fluorescent probes that respond to calcium binding are instrumental in studying changes in intracellular free calcium concentrations using various microscopy techniques. aatbio.com

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for monitoring intracellular calcium levels in living cells loaded with calcium-sensitive dyes like Fluo-2. nih.gov CLSM provides high spatiotemporal resolution, enabling researchers to study calcium signals within single cells or even at the subcellular level. jove.com This methodology is crucial for understanding the intricate dynamics of calcium signaling in various cellular processes.

The use of visible light-excitable indicators such as Fluo-2 in CLSM offers several advantages over UV-excitable dyes. These benefits include efficient excitation with common laser lines (e.g., 488 nm), which reduces the potential for cellular photodamage. thermofisher.com The significant increase in fluorescence intensity upon calcium binding allows for the detection of subtle calcium transients. jove.comthermofisher.com

Key Features of Fluo-2 in CLSM:

| Property | Description | Reference |

| Excitation/Emission | Compatible with standard FITC filter sets (approx. 490/515 nm). | aatbio.com |

| High Spatiotemporal Resolution | Allows for detailed analysis of calcium waves and oscillations within cells. | jove.com |

| Reduced Phototoxicity | Visible light excitation is less harmful to cells compared to UV light. | thermofisher.com |

In studies involving rat ventricular myocytes, the potassium salt of Fluo-2 was introduced via a whole-cell patch-pipette, and a laser-scanning confocal microscope was used to monitor depolarization-induced fluorescence changes. nih.gov This approach allows for the direct assessment of calcium transients and their effects on cellular functions like muscle contraction. nih.gov

Multiphoton microscopy (MPM), particularly two-photon microscopy (2PM), is an advanced imaging technique that provides several advantages for studying calcium dynamics in complex biological samples. indie.inc By using near-infrared excitation light, MPM allows for deeper tissue penetration with reduced scattering compared to single-photon techniques. indie.incfrontiersin.org A key benefit of MPM is the reduction of phototoxicity and photobleaching, as excitation is confined to the focal volume. indie.incresearchgate.net This makes it an ideal tool for long-term imaging of living cells and tissues. indie.inc

Advantages of Multiphoton Microscopy:

| Feature | Benefit | Reference |

| Deep Tissue Penetration | Longer wavelength light scatters less, allowing imaging deeper into tissues. | indie.incfrontiersin.org |

| Reduced Phototoxicity | Excitation is localized to the focal point, minimizing damage to surrounding tissue. | indie.incresearchgate.net |

| High Resolution | Provides three-dimensional imaging with cellular resolution. | nih.gov |

The application of MPM is particularly valuable in neuroscience for imaging neuronal circuits and vascular networks in vivo. nih.gov

Wide-field fluorescence microscopy is a fundamental technique for observing live cells. nih.gov It allows for the rapid acquisition of images from a large field of view, making it suitable for studying dynamic cellular processes in real-time. nih.govnih.gov When using Fluo-2, this technique can be employed to monitor calcium changes across a population of cells simultaneously.

A critical aspect of live-cell imaging is maintaining cell health on the microscope stage. microscopyu.com This includes controlling temperature, humidity, and the composition of the imaging medium. microscopyu.com For fluorescence imaging, it is also important to choose fluorophores and illumination conditions that minimize phototoxicity. microscopyu.com Fluo-2's excitation in the visible spectrum is advantageous in this regard, as longer wavelengths are generally less damaging to cells. microscopyu.com

Researchers often use the cell-permeant acetoxymethyl (AM) ester form of Fluo-2 for loading into cells for wide-field microscopy. aatbio.com However, the potassium salt can be used with techniques like microinjection for more controlled loading of individual cells within the field of view.

Super-resolution microscopy techniques overcome the diffraction limit of light, which is approximately 250 nm, allowing for the visualization of subcellular structures with unprecedented detail. nih.gov Techniques like stochastic optical reconstruction microscopy (STORM) and photo-activated localization microscopy (PALM) rely on the photoswitching properties of fluorescent probes. nih.gov

While the provided information does not explicitly state that Fluo-2 itself is used in super-resolution imaging, the development of fluorescent probes with suitable photophysical properties is an active area of research. For instance, the intrinsic fluorescence and photoswitching of certain native proteins have been leveraged for super-resolution microscopy. embopress.org It is conceivable that derivatives of Fluo-2 or similar calcium indicators could be engineered for such applications in the future, enabling the study of calcium microdomains at the nanoscale.

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Utilizing Fluo-2

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. abcam.com When combined with fluorescence-activated cell sorting (FACS), it allows for the physical separation of specific cell populations based on their fluorescent properties. researchgate.netassaygenie.com

Fluo-2 is well-suited for use in flow cytometry due to its excitation properties being compatible with the common 488 nm laser line found in most cytometers. aatbio.comthermofisher.com This enables the measurement of intracellular calcium levels in thousands of cells per second. By loading cells with Fluo-2, researchers can identify and sort cells based on their calcium signaling responses to various stimuli. This is particularly useful in immunology for isolating specific immune cell types or in cancer research to identify cells with altered calcium signaling pathways. assaygenie.com

Applications of Fluo-2 in Flow Cytometry/FACS:

| Application Area | Research Focus | Reference |

| Immunology | Sorting immune cells based on activation-induced calcium flux. | assaygenie.com |

| Drug Discovery | Screening for compounds that modulate calcium signaling. | thermofisher.com |

| Cell Biology | Analyzing calcium dynamics in different cell cycle stages. | aatbio.com |

Spectrofluorometric Analysis for Population-Level Calcium Measurements

For population-level calcium measurements with Fluo-2, cells are loaded with the indicator, and the fluorescence is measured before and after the addition of a stimulus. The change in fluorescence intensity reflects the change in the average intracellular calcium concentration across the entire cell population. This method is valuable for high-throughput screening assays in drug discovery and for characterizing the general calcium response of a specific cell type to different agonists. aatbio.comthermofisher.com The significant increase in Fluo-2 fluorescence upon binding calcium provides a large dynamic range for these measurements.

High-Throughput Screening (HTS) Platforms Integrating Fluo-2 Based Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. drugtargetreview.com Fluorescence-based assays, particularly those monitoring intracellular ion concentrations, are highly amenable to HTS due to their potential for automation, miniaturization to 384- or 1536-well formats, and cost-effectiveness. nih.govresearchgate.net Among the fluorescent indicators used, those sensitive to calcium (Ca²⁺) are pivotal, as Ca²⁺ is a ubiquitous second messenger involved in a vast array of cellular processes, making it a key indicator for the activity of many drug targets, including ion channels and G-protein coupled receptors (GPCRs). nih.govionbiosciences.com

Fluo-2, a non-ratiometric fluorescent indicator, has found a significant role in HTS campaigns. It exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺. caymanchem.com This characteristic makes it well-suited for HTS platforms designed to identify modulators of cellular calcium signaling. The assays are typically run in a homogeneous, "add-and-read" format, which simplifies the workflow and is ideal for automated systems. thermofisher.com

The integration of Fluo-2 based assays in HTS is particularly prominent in the study of ion channels and GPCRs. nih.govionbiosciences.com For instance, the activity of various Ca²⁺-permeable ion channels can be screened by loading cells with Fluo-2 and then stimulating the channels to open. Compounds that modulate channel activity will alter the influx of Ca²⁺, leading to a corresponding change in Fluo-2 fluorescence. Similarly, GPCRs that couple to the Gq pathway trigger the release of Ca²⁺ from intracellular stores, a response that can be readily detected using Fluo-2. addgene.org

The development of advanced instrumentation, such as the a Fluorescence Imaging Plate Reader (FLIPR), has been instrumental in the widespread adoption of fluorescent calcium assays in HTS. nih.govdoi.org These systems allow for the simultaneous monitoring of fluorescence changes in all wells of a microplate following the addition of compounds and/or stimuli, providing kinetic data on the cellular response.

Below is an interactive data table summarizing the application of Fluo-2 and similar calcium indicators in HTS assays:

Table 1: Applications of Fluo-2 and Similar Calcium Indicators in HTS

| Indicator | Target Class | Assay Principle | HTS Application |

|---|---|---|---|

| Fluo-2 | Ion Channels (Ca²⁺ permeable) | Measurement of Ca²⁺ influx upon channel activation. | Identification of channel agonists, antagonists, and modulators. |

| Fluo-2 | Gq-coupled GPCRs | Detection of Ca²⁺ release from intracellular stores following receptor activation. | Screening for receptor agonists and antagonists. |

| Fluo-3 | General Ca²⁺ signaling | First-generation indicator used to reveal spatial dynamics of Ca²⁺ signaling. | Extensively used in early cell-based HTS for drug discovery. thermofisher.com |

| Fluo-4 | General Ca²⁺ signaling | Increased fluorescence excitation at 488 nm compared to Fluo-3, providing higher signal levels. thermofisher.com | Widely used in confocal microscopy, flow cytometry, and microplate screening. thermofisher.com |

Integration of Fluo-2 with Optogenetic and Chemogenetic Tools in Research

The convergence of fluorescent calcium imaging with optogenetic and chemogenetic tools represents a powerful approach for dissecting the function of specific cell populations within complex biological systems with high temporal and spatial precision. sissa.itmightexbio.com These advanced methodologies allow researchers to control the activity of genetically defined cells while simultaneously monitoring the downstream effects on intracellular calcium dynamics using indicators like Fluo-2.

Optogenetics involves the use of light-sensitive proteins, such as channelrhodopsins (e.g., ChR2), to control the membrane potential of targeted neurons or other excitable cells. sissa.itnih.gov By expressing these proteins in specific cell types, researchers can use light to depolarize and activate them with millisecond precision. sissa.it When combined with calcium imaging, for instance using Fluo-2, it is possible to stimulate a particular neuron or a neural circuit and observe the resulting calcium transients in postsynaptic partners or within the stimulated cell itself. sissa.itoptica.org A critical consideration in these "all-optical" experiments is the spectral compatibility of the optogenetic actuator and the fluorescent indicator. coolled.com Since many channelrhodopsins are activated by blue light, it is often necessary to use red-shifted calcium indicators to avoid spectral overlap and crosstalk. nih.gov However, Fluo-2, with its excitation peak around 490 nm, can be used in conjunction with red-shifted optogenetic tools or in experimental setups where sequential stimulation and imaging are feasible. caymanchem.comionbiosciences.com

Chemogenetics employs engineered receptors, most notably Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are selectively activated by specific synthetic ligands. addgene.orgbiorxiv.org This approach offers a less invasive way to modulate cellular activity over longer timescales compared to optogenetics. For example, expressing an excitatory Gq-DREADD in a specific cell population allows for the controlled elevation of intracellular calcium upon administration of its ligand. addgene.org By loading these cells with Fluo-2, researchers can directly visualize the calcium response to DREADD activation. mdpi.com This combination is particularly useful for identifying the functional connectivity of neuronal ensembles and for studying the role of specific signaling pathways in cellular function. biorxiv.orgjneurosci.org A technique termed "chemotagging" utilizes this principle to identify specific cell types within a larger population during in vivo calcium imaging experiments. biorxiv.org

The integration of Fluo-2 with these sophisticated tools provides unprecedented opportunities to establish causal relationships between the activity of a defined cell population and its physiological consequences, as measured by changes in intracellular calcium.

Below is an interactive data table summarizing the integration of calcium indicators with optogenetic and chemogenetic tools:

Table 2: Integration of Calcium Indicators with Advanced Research Methodologies

| Methodology | Tool | Principle of Action | Role of Calcium Indicator (e.g., Fluo-2) | Research Application |

|---|---|---|---|---|

| Optogenetics | Channelrhodopsin-2 (ChR2) | Light-gated cation channel; activation by blue light leads to cell depolarization. sissa.it | To monitor calcium influx resulting from light-induced neuronal activation. sissa.itoptica.org | Mapping neural circuits; studying synaptic transmission and plasticity. |

| Chemogenetics | Gq-DREADDs (e.g., hM3Dq) | Engineered GPCR activated by a synthetic ligand, leading to Gq pathway activation and intracellular Ca²⁺ release. addgene.org | To visualize and quantify the calcium signal triggered by chemogenetic receptor activation. biorxiv.orgmdpi.com | Probing the function of specific cell populations in vivo; identifying cell types in large-scale recordings. biorxiv.org |

Applications of Fluo 2 Potassium Salt in Specific Cellular and Molecular Research Paradigms

Neuronal and Glial Calcium Signaling Research

Fluo-2, particularly its potassium salt form, has become a valuable tool for investigating the intricate calcium signaling dynamics within the nervous system. Its utility extends to studying communication between neurons and glial cells, fundamental processes of synaptic function, and the pathological alterations that occur in neurodegenerative diseases.

Investigation of Synaptic Plasticity and Neurotransmitter Release

The release of neurotransmitters at the synapse is a calcium-dependent process that underpins synaptic plasticity, the cellular basis of learning and memory. nih.gov Fluo-2 allows for the real-time visualization of presynaptic calcium influx that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter release. jove.comresearchgate.net

Researchers utilize Fluo-2 to monitor changes in presynaptic calcium concentrations during high-frequency stimulation, which can induce forms of synaptic plasticity like facilitation. pnas.org For instance, studies have shown that even minor broadening of presynaptic action potentials can significantly impact the integrated intracellular calcium concentration and, consequently, synaptic facilitation. pnas.org By imaging the fluorescence changes of Fluo-2 in presynaptic terminals, scientists can correlate the dynamics of calcium influx with the probability and timing of neurotransmitter release. ucl.ac.uk This approach has been instrumental in understanding how different molecular components, such as specific ion channels, modulate synaptic strength. nih.govpnas.org

Table 1: Research Findings on Fluo-2 in Synaptic Function

| Research Focus | Key Finding with Fluo-2 | Implication |

|---|---|---|

| Presynaptic Calcium Dynamics | Fluo-2 imaging revealed that loss of the Kvβ1 subunit in hippocampal neurons significantly reduces presynaptic calcium signals during high-frequency stimulation. pnas.org | Demonstrates the critical role of specific potassium channel subunits in modulating calcium influx and synaptic facilitation. |

| Neurotransmitter Release Heterogeneity | Imaging with glutamate (B1630785) sensors alongside calcium indicators like Fluo-2 can reveal the functional diversity among individual synapses of the same neuron. ucl.ac.uk | Highlights the complex and synapse-specific regulation of neurotransmitter release. |

| Synaptic Dysfunction in Disease Models | In models of amyotrophic lateral sclerosis (ALS), fluorescence-based methods are used to report on depolarization-mediated calcium influx and synaptic vesicle exocytosis. jove.com | Provides a means to study the cellular mechanisms underlying synaptic deficits in neurodegenerative diseases. |

Studies of Glial-Calcium Waves and Astrocyte-Neuron Communication

Astrocytes, a type of glial cell, exhibit a form of excitability based on intracellular calcium variations. physiology.org These cells can communicate with each other and with neurons through the propagation of intercellular calcium waves. jneurosci.orgrupress.org Fluo-2, often used in its acetoxymethyl (AM) ester form for loading into cells in tissue slices, has been crucial in visualizing these glial calcium dynamics. jneurosci.org

Studies using Fluo-4, a closely related indicator, have shown that electrical stimulation or the application of neurotransmitters like ATP can trigger calcium waves in astrocytes that propagate along blood vessels, suggesting a role in neurovascular coupling. jneurosci.org Furthermore, research has demonstrated that an elevation of calcium in astrocytes, monitored by indicators like fluo-3, is both necessary and sufficient to increase the frequency of miniature synaptic currents in adjacent neurons. nih.gov This indicates that astrocytes can directly modulate synaptic transmission. nih.gov The communication between astrocytes and neurons is a critical area of research where Fluo-2 and similar dyes provide essential insights into the "tripartite synapse," which includes the presynaptic terminal, the postsynaptic spine, and the surrounding astrocyte. frontiersin.orgresearchgate.netjove.com

Calcium Homeostasis in in vitro Neurodegenerative Disease Models

Dysregulation of calcium homeostasis is a recognized hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govmdpi.comfrontiersin.org The "calcium hypothesis of aging and dementia" posits that sustained changes in neuronal calcium signaling contribute to the cognitive decline and neuronal death seen in these conditions. nih.gov

Fluo-2 is employed in in vitro models of neurodegenerative diseases to investigate how pathological processes affect cellular calcium handling. For example, researchers can use Fluo-2 to measure resting calcium levels, the amplitude of calcium transients in response to stimuli, and the efficiency of calcium extrusion mechanisms in neurons expressing disease-associated mutations. mdpi.com In models of Alzheimer's disease, for instance, alterations in the function of ion channels and receptors can lead to disruptions in neuronal calcium balance. researchgate.net Studies have shown that dysfunction of key regulators of calcium homeostasis can lead to persistently elevated cytosolic calcium, contributing to neurotoxicity. mdpi.com By providing a sensitive readout of intracellular calcium, Fluo-2 aids in dissecting the specific pathways of calcium dysregulation and in testing the efficacy of potential therapeutic interventions aimed at restoring calcium homeostasis.

Muscle Physiology and Excitation-Contraction Coupling Studies

The process of excitation-contraction (E-C) coupling, by which an electrical stimulus is converted into a mechanical contraction, is fundamentally dependent on precise and rapid changes in intracellular calcium concentration. nih.gov Fluo-2 has proven to be a valuable probe in the study of E-C coupling in both cardiac and skeletal muscle. nih.gov

Analysis of Cardiac Myocyte Calcium Transients

In the heart, the transient rise in intracellular calcium following an action potential triggers the contraction of cardiac myocytes. plos.orgnih.gov The characteristics of this calcium transient—its amplitude, duration, and spatial distribution—are critical determinants of cardiac function.

Fluo-2, delivered as a potassium salt via a patch pipette to avoid compartmentalization issues associated with AM esters, is used to measure these calcium transients with high temporal and spatial resolution using techniques like confocal microscopy. nih.gov Comparative studies have shown that different fluo indicators can have varying properties inside cells. nih.gov For example, cardiac myocytes loaded with Fluo-2 displayed prolonged calcium transients and fractional shortening compared to cells loaded with Fluo-3 or Fluo-4, suggesting that Fluo-2 has a higher calcium affinity inside the cell, which can affect the observed kinetics. nih.gov Despite this, its brightness makes it a useful tool for visualizing localized calcium release events known as "calcium sparks," which are the elementary events of E-C coupling in the heart. plos.orgnih.gov

Table 2: Comparison of Fluo Indicators in Rat Ventricular Myocytes

| Indicator/Loading Method | Ca2+ Transient Kinetics | Fractional Shortening (FS) Profile | Key Observation |

|---|---|---|---|

| Fluo-2MA (AM ester) | Significantly prolonged | Significantly prolonged | Loading method and indicator choice affect measured kinetics. nih.gov |

| Fluo-3 AM | Less perturbation than Fluo-2MA | Closer to physiological | Differential loading into organelles can occur with AM esters. nih.gov |

| Fluo-4 AM | Prolonged recovery | Similar to Fluo-3 AM | Baseline shift observed at higher stimulation rates. nih.gov |

| Fluo-2 (K+ salt) | Slower than Fluo-3/Fluo-4 salts | Slower time-to-peak | Intrinsic properties of the dye influence measurements even with salt loading. nih.gov |

| Fluo-3 (K+ salt) | Faster than Fluo-2 salt | Faster than Fluo-2 salt | Salt loading via patch-pipette eliminates differences between Fluo-3 and Fluo-4. nih.gov |

| Fluo-4 (K+ salt) | Faster than Fluo-2 salt | Faster than Fluo-2 salt | The most accurate kinetics were observed with salt-loaded Fluo-3 and Fluo-4. nih.gov |

Exploration of Skeletal Muscle Calcium Release Mechanisms

In skeletal muscle, E-C coupling involves a direct mechanical link between voltage sensors in the transverse tubules and calcium release channels (ryanodine receptors) in the sarcoplasmic reticulum. physiology.orgphysiology.orgrupress.org Depolarization of the muscle fiber membrane triggers a massive and rapid release of calcium from the sarcoplasmic reticulum, initiating contraction. nih.govphysiology.org

Fluo-2 and other calcium indicators are used to study the properties of this calcium release. While low-affinity indicators are often preferred for tracking the very fast and large calcium transients in skeletal muscle, Fluo-2 can still provide valuable information, particularly in studies of cultured myotubes or permeabilized fibers where experimental conditions can be precisely controlled. nih.govnih.govnih.gov For instance, in permeabilized fibers, Fluo-3 (a related dye) has been used to detect spontaneous "calcium sparks," providing insights into the regulation of ryanodine (B192298) receptor activity. nih.gov Research using these dyes helps to elucidate how factors like sarcoplasmic reticulum calcium load and reactive oxygen species can modulate calcium release, which has implications for understanding muscle fatigue and disease. nih.govnih.gov

Immunological Cell Signaling Research

Calcium signaling is fundamental to the function of immune cells, governing processes from activation and proliferation to effector functions like cytokine release and phagocytosis. nih.gov

The activation of T-lymphocytes is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR). This event triggers a signaling cascade leading to a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i), which is critical for downstream effector functions like gene expression and cytokine production. nih.govnih.gov Fluorescent indicators are pivotal in studying these calcium dynamics.

Upon TCR stimulation, a series of intracellular events leads to the activation of phospholipase C (PLC), which generates inositol-1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol. nih.gov This initial release depletes ER calcium stores, which in turn activates store-operated calcium entry (SOCE) channels, primarily ORAI1, in the plasma membrane, leading to a sustained influx of extracellular calcium. mdpi.com

Researchers utilize calcium-sensitive dyes to monitor these changes in real-time. Cells are loaded with the acetoxymethyl (AM) ester form of the dye, which is cell-permeable. Inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive form of the indicator in the cytoplasm. In the case of Fluo-2, its fluorescence intensity increases significantly upon binding to Ca²⁺. By imaging T-cells loaded with such indicators, scientists can visualize the sharp rise and subsequent plateau of [Ca²⁺]i following TCR activation. nih.gov This allows for the precise measurement of calcium flux and the investigation of factors that modulate T-cell activation. For instance, studies have used indicators like Fura-2 (B149405) to show that different stimuli, such as phospho-antigens, can induce transient increases in the [Ca²⁺]i of T-cells. inscoper.com

Table 1: Research Findings in T-Cell Calcium Flux Measurement

| Research Focus | Experimental Model | Key Findings | Citation(s) |

| TCR-induced Ca²⁺ Signaling | Jurkat T-cells, Primary T-cells | TCR stimulation with anti-CD3/anti-CD28 antibodies induces a robust and sustained elevation in cytosolic Ca²⁺, essential for activation. | nih.gov |

| Store-Operated Calcium Entry (SOCE) | Jurkat T-cells | Activation of ORAI1 channels, triggered by ER store depletion, is a major pathway for sustained Ca²⁺ influx in T-cells. | mdpi.com |

| Antigen-Specific Ca²⁺ Response | γδ T cells | Phospho-antigens induce a slight and transient increase in intracellular calcium, demonstrating antigen-specific signaling. | inscoper.com |

Macrophages are professional phagocytes of the innate immune system, responsible for engulfing pathogens, cellular debris, and apoptotic cells. Phagocytosis is a complex, actin-driven process that is tightly regulated by intracellular signaling pathways, where calcium plays a significant role. nih.govbitesizebio.comnih.gov The binding of opsonized particles to Fcγ receptors on the macrophage surface initiates a signaling cascade that can lead to localized increases in [Ca²⁺]i around the forming phagosome. nih.govrupress.org

Fluo-2 and related indicators like Fura-2 and Fluo-4 are used to visualize these calcium dynamics during macrophage activation and phagocytosis. frontiersin.orgjci.org Studies have shown that stimuli such as lipopolysaccharide (LPS) can induce minor, transient elevations in intracellular calcium in monocytic cells. frontiersin.org This calcium signal is believed to be important for various downstream events, including phagosome maturation and the activation of antimicrobial mechanisms. nih.gov However, the necessity of a global [Ca²⁺]i increase for the initial engulfment step can be controversial and may depend on the specific receptor engaged. nih.gov

By using live-cell imaging with calcium indicators, researchers can correlate the timing and location of calcium signals with the distinct stages of phagocytosis, from particle recognition and engulfment to the fusion of the phagosome with lysosomes. rupress.orgbiologists.com For example, research using Fura-2 has demonstrated that inactivating the small GTPase Rho abrogates both Fcγ receptor-mediated phagocytosis and the associated calcium signaling, indicating Rho is essential for initiating these responses. rupress.org

Table 2: Research Findings in Macrophage Calcium Signaling

| Research Focus | Experimental Model | Key Findings | Citation(s) |

| Inflammatory Stimulus Response | Monocytic cells from HSCs | Pro-inflammatory stimulus LPS induces a minor, transient elevation in intracellular calcium. | frontiersin.org |

| Receptor-Mediated Calcium Signaling | J774 Macrophages, COS cells with FcγRIIA | Inactivation of Rho protein blocks the calcium transients and F-actin accumulation typically induced by IgG-opsonized particles. | rupress.org |

| Phagocytosis and NO Signaling | Primary human macrophages | Bitter taste receptor agonists activate low-level calcium signals that lead to nitric oxide (NO) production and enhanced phagocytosis. | biorxiv.org |

| Phagosome Maturation | Macrophages | Localized calcium rises in the cytoplasm surrounding the phagocytic cup are believed to be important for phagosome maturation. | nih.gov |

Endocrine Secretion and Hormone Release Mechanisms Research

In endocrine cells, the secretion of hormones is a tightly regulated process of exocytosis, where hormone-filled secretory granules fuse with the plasma membrane to release their contents. A key trigger for this process is the elevation of [Ca²⁺]i. nih.govbiologists.com Fluo-2 and other calcium indicators are invaluable for studying the stimulus-secretion coupling in various endocrine cell types, including pancreatic β-cells and pituitary somatotropes. nih.govoup.com

For example, in pancreatic β-cells, an increase in blood glucose leads to a higher intracellular ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels. This depolarizes the cell membrane, opening voltage-gated calcium channels and allowing Ca²⁺ to flood into the cell. The resulting rise in [Ca²⁺]i triggers the fusion of insulin-containing granules with the cell membrane. nih.gov Using indicators like Fluo-4, researchers can simultaneously image the rise in [Ca²⁺]i and monitor the process of exocytosis, often by tracking the release of fluorescently-tagged granule proteins or the uptake of extracellular dyes during compensatory endocytosis. nih.govresearchgate.net These studies allow for a direct correlation between the calcium signal and the kinetics of hormone release. nih.gov Similar mechanisms are observed in other endocrine cells, such as pituitary cells, where secretagogues induce transient rises in [Ca²⁺]i that precede hormone release. biologists.comoup.com

Table 3: Research Findings in Endocrine Secretion

| Research Focus | Experimental Model | Key Findings | Citation(s) |

| Glucose-Stimulated Insulin (B600854) Secretion | Pancreatic islets | An increase in glucose concentration induces a rise in the ATP/ADP ratio and [Ca²⁺]i, which is followed by insulin secretion. | nih.govresearchgate.net |

| Spontaneous Ca²⁺ Transients and GH Release | Primary pituitary GH cells | Identified growth hormone (GH) cells in pituitary slices exhibit spontaneous transient rises in [Ca²⁺]i, which are linked to the pulsatile nature of hormone release. | oup.com |

| Recapture of Secretory Granules | PC-12 endocrine cells | After exocytosis, most secretory granules are recaptured largely intact within seconds, a process observed alongside pH changes sensed by fluorescent proteins. | pnas.org |

| Cell-Type Specific Signaling | Dispersed mouse and human islet cells | Labeled α- and β-cells show distinct and variable Ca²⁺ signaling responses to glucose and other modulators of secretion. | nih.gov |

Plant Cell Calcium Signaling in Response to Environmental Stimuli

Calcium is a universal second messenger in plants, translating a wide array of environmental and developmental signals into physiological responses. nih.govlifeasible.com Stimuli such as touch, wind, temperature changes, osmotic stress, and pathogen attack all trigger specific transient changes in cytosolic calcium concentration ([Ca²⁺]cyt). nih.gov These "calcium signatures" vary in their amplitude, frequency, and spatial location, and are decoded by the cell to mount an appropriate response.

Fluorescent calcium indicators are crucial tools for visualizing these signals in living plant cells. researchgate.netusp.br While early studies often relied on microinjecting dyes like Fura-2 into individual cells, the development of cell-permeable AM ester forms has broadened their applicability, although loading can be challenging in intact plant tissues due to the cell wall. biologists.com Non-ratiometric dyes such as Fluo-3 and Calcium Green-1 have been successfully used in conjunction with laser confocal scanning microscopy to reveal spatial patterns of calcium changes. nih.govusp.br For instance, studies have visualized highly localized Ca²⁺ elevations at the tip of a rhizoid cell in response to hypoosmotic treatment. cambridge.org These tools have been instrumental in showing how external signals are perceived at the cell surface and transduced into intracellular calcium waves that propagate through the cell and tissue, activating downstream signaling cascades. nih.govteledynevisionsolutions.com

Table 4: Research Findings in Plant Cell Calcium Signaling

| Research Focus | Environmental Stimulus | Experimental Model | Key Findings | Citation(s) |

| Resting Ca²⁺ Levels and Perturbations | N/A (Resting state), Verapamil | Tomato root hairs | Resting cytoplasmic Ca²⁺ levels are in the nanomolar range (30-90 nM); application of a calcium channel blocker rapidly perturbs this distribution. | biologists.com |

| Abiotic Stress Response | Hypoosmotic shock | Fucus serratus rhizoids | Hypoosmotic treatment induces highly localized Ca²⁺ elevations at the cell apex, indicating discrete channel openings. | cambridge.org |

| Pathogen Response Signaling | Pathogen-associated molecular patterns (PAMPs) | Arabidopsis thaliana | NLR immune receptors trigger immunity in response to pathogen activity, a process involving changes in intracellular Ca²⁺. | teledynevisionsolutions.com |

| General Signal Transduction | Various biotic and abiotic stresses | General plant cells | Numerous endogenous and stress signals lead to transient variations in intracellular Ca²⁺, which activate downstream signaling cascades. | nih.govlifeasible.com |

Microbial Calcium Homeostasis and Pathogenesis Research

While calcium signaling is most extensively studied in eukaryotes, it also plays important roles in prokaryotes. Bacteria tightly regulate their intracellular calcium levels, and perturbations in this homeostasis can affect processes like chemotaxis and virulence. unh.edunih.gov In the context of pathogenesis, invading bacteria are exposed to different calcium concentrations within the host, and they have evolved mechanisms to sense and respond to these changes to promote infection. nih.gov

Fluorescent indicators can be used to study calcium dynamics both within microbial cells and in host cells during infection. For example, Fluo-4 has been used to demonstrate that the effector protein BteA from Bordetella bronchiseptica induces host cell death by disrupting cellular calcium homeostasis, causing a significant influx of calcium into the cytoplasm. asm.org Similarly, studies on fungal pathogens have used fluorescent dyes to show that certain bacterial secondary metabolites, like 2,4-diacetylphloroglucinol (B43620), can impair fungal growth by disrupting mitochondrial function and affecting calcium homeostasis in the fungus. nih.gov These approaches help to uncover the molecular mechanisms by which microbes interact with their hosts and how antimicrobial compounds exert their effects. nih.govannualreviews.org

Table 5: Research Findings in Microbial Calcium Signaling

| Research Focus | Organism(s) | Key Findings | Citation(s) |

| Bacterial Toxin Effect on Host | Bordetella bronchiseptica infecting HeLa cells | The bacterial effector protein BteA disrupts host cell calcium homeostasis, leading to a large calcium influx and eventual cell death. | asm.org |

| Bacterial Chemotaxis | Escherichia coli | Repellents cause a temporary rise in cytoplasmic free Ca²⁺, while attractants cause a temporary fall, affecting bacterial tumbling behavior. | unh.edu |

| Antifungal Metabolite Action | Pseudomonas fluorescens metabolite on Neurospora crassa | The bacterial metabolite 2,4-diacetylphloroglucinol causes an uptake of extracellular calcium by the fungus, leading to a transient increase in cytosolic Ca²⁺. | nih.gov |

| Regulation of Secretion Systems | Yersinia enterocolitica | The external Ca²⁺ concentration regulates the assembly and diffusion rate of cytoplasmic components of the Type III secretion system (T3SS). | nih.gov |

Calcium Dynamics in Developmental Biology and Stem Cell Research

Calcium signaling is a critical regulator of embryonic development, influencing fundamental processes such as fertilization, cell division, differentiation, and morphogenesis. uiowa.edurupress.org Spontaneous and regulated patterns of calcium activity are observed throughout embryogenesis and are necessary for events like neural tube closure and neurotransmitter specification. jove.com Pluripotent stem cells, which can differentiate into any cell type, also rely on calcium signals to control their proliferation and differentiation pathways. wellcomeopenresearch.orgresearchgate.net

Fluorescent calcium indicators are essential for observing these dynamic processes in living embryos and stem cell cultures. uiowa.edujove.com By combining time-lapse calcium imaging with other techniques like fluorescence in situ hybridization, researchers can correlate specific patterns of calcium activity with gene expression profiles on a single-cell level. jove.com This approach has been used to distinguish the calcium signatures of differentiating neural cells from those of neural progenitors. jove.com In stem cell research, indicators like Fluo-4 have been used to characterize how human embryonic stem cells (hESCs) and their differentiated derivatives, such as cardiomyocytes, respond to various ligands with distinct calcium signals. researchgate.netnih.gov These studies have shown that different cell types gain specific calcium signaling responses as they differentiate, and have helped to uncover the role of calcium in maintaining pluripotency versus driving lineage commitment. wellcomeopenresearch.orgembopress.org

Table 6: Research Findings in Developmental and Stem Cell Calcium Signaling

| Research Focus | Experimental Model | Key Findings | Citation(s) |

| Early Embryonic Development | Zebrafish (Danio rerio) embryos | Zebrafish embryos display dramatic, long-lived Ca²⁺ elevations associated with cleavage furrows, followed by rapid, aperiodic Ca²⁺ increases in a subset of cells. | uiowa.edu |

| Neuronal Precursor Characterization | Xenopus laevis neural explants | Combining calcium imaging (with Fluo-4) and in situ hybridization allows for the correlation of specific calcium activity patterns with the molecular phenotype of neuronal progenitors. | jove.com |

| Stem Cell Differentiation | Human embryonic stem cells (HUES9) | Undifferentiated hESCs and their differentiated offspring (e.g., mesenchymal-like cells) exhibit distinct calcium signaling responses to various ligands like ATP and histamine. | researchgate.net |

| Epidermal Regeneration | Mouse basal stem cells | Stem cells in the regenerating epidermis communicate via coordinated, long-range calcium signals, which are required to drive cell cycle progression. | rupress.org |

Intracellular Trafficking Pathways Probed by Fluorescent Indicators

The intricate network of intracellular trafficking, encompassing the directed movement of vesicles and molecules within a cell, is fundamental to eukaryotic life. Processes such as exocytosis (the fusion of vesicles with the plasma membrane to release their contents) and endocytosis (the internalization of substances by the cell) are not merely mechanical but are tightly regulated by complex signaling cascades. molbiolcell.orgmdpi.com Central to this regulation is the role of calcium (Ca²⁺) as a ubiquitous second messenger. mdpi.complos.org Fluorescent indicators, including Fluo-2 (potassium salt), are indispensable tools for dissecting the spatiotemporal dynamics of Ca²⁺ that govern these trafficking events.

Fluo-2 is a non-ratiometric, visible light-excitable fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. By loading cells with the membrane-permeant acetoxymethyl (AM) ester form of Fluo-2, which is subsequently cleaved by intracellular esterases into the active, membrane-impermeable potassium salt, researchers can visualize and quantify changes in cytosolic Ca²⁺ concentration in real-time. This allows for the precise correlation of local Ca²⁺ transients with specific stages of vesicle trafficking.

Research has firmly established that Ca²⁺ influx is a primary trigger for the fusion of synaptic vesicles and other secretory granules with the presynaptic or plasma membrane. nih.govnih.gov However, the role of Ca²⁺ extends beyond merely initiating exocytosis. Studies using high-speed confocal Ca²⁺ imaging have revealed complex calcium dynamics at release sites, suggesting that Ca²⁺ also plays a critical role in vesicle trafficking and recruitment to release sites. nih.gov For instance, in endocrine beta cells, imaging has identified a rapidly recruited assembly of proteins, including dynamin, that regulates the exocytic fusion pore in a Ca²⁺-dependent manner. molbiolcell.org

Similarly, endocytosis, the process of membrane retrieval that often follows exocytosis, is also under the control of Ca²⁺ signaling. nih.govphysiology.org The intracellular Ca²⁺ levels that trigger endocytosis are typically much lower than those required for exocytosis. nih.gov Using fluorescent indicators, studies have shown that Ca²⁺ entry through specific channels can preferentially trigger endocytosis over exocytosis, highlighting the nuanced control exerted by Ca²⁺ concentrations on different trafficking pathways. physiology.org For example, research in bovine chromaffin cells demonstrated that while global Ca²⁺ elevations from caged-Ca²⁺ photolysis could trigger exocytosis, depolarization-induced Ca²⁺ influx via L-type channels was more effective at initiating endocytosis. physiology.org

The transport of cargo between organelles, such as from the Endoplasmic Reticulum (ER) to the Golgi apparatus, is another facet of intracellular trafficking where Ca²⁺ signaling is vital. The Golgi's unique Ca²⁺ homeostasis, maintained by pumps like the Secretory Pathway Ca²⁺-ATPase (SPCA1), is essential for the proper sorting and packaging of secretory proteins. molbiolcell.org Fluorescent indicators can be used to monitor Ca²⁺ levels within these specific organellar domains, revealing how local Ca²⁺ flow, for instance at ER-Golgi membrane contact sites, facilitates cargo export. molbiolcell.orgnih.gov

The table below summarizes key research findings where fluorescent Ca²⁺ indicators like Fluo-2 are instrumental in elucidating the role of calcium in various intracellular trafficking pathways.

Research Findings on Calcium's Role in Intracellular Trafficking

| Trafficking Pathway | Model System/Cell Type | Key Ca²⁺-Dependent Observation | Role of Fluorescent Indicator (e.g., Fluo-2) |

|---|---|---|---|

| Exocytosis | Insulin-secreting INS-1 endocrine cells | A rapid, transient increase in Ca²⁺ at the fusion site triggers vesicle fusion and regulates the dynamics of the fusion pore via recruitment of proteins like dynamin. molbiolcell.org | To visualize and measure the localized, transient spike in intracellular Ca²⁺ concentration that immediately precedes and accompanies the exocytic event. molbiolcell.org |

| Exocytosis-Endocytosis Coupling | Drosophila Neuromuscular Junction (NMJ) | A specific Ca²⁺ influx, independent of voltage-gated channels, is required to trigger endocytosis following exocytosis, coupling the two processes. nih.gov | To monitor the distinct Ca²⁺ dynamics associated with endocytosis, which occur at lower concentrations than the exocytic trigger. nih.gov |

| Vesicle Recruitment | Hair cell afferent fiber synapse | A secondary, slower Ca²⁺ signaling component, distinct from the initial fusion trigger, is involved in the trafficking and recruitment of vesicles to the release sites for sustained release. nih.gov | To detect and characterize the complex, multi-component Ca²⁺ signals, distinguishing between the fast dynamics at the synapse and slower, broader changes related to vesicle mobilization. nih.gov |

| Compensatory Endocytosis | Bovine Chromaffin Cells | Ca²⁺ entry through slow-inactivating L-type channels preferentially triggers endocytosis, suggesting specific Ca²⁺ sources are coupled to membrane retrieval machinery. physiology.org | To measure and compare the endocytotic response to Ca²⁺ influx from different sources (e.g., specific channel types vs. global release from caged compounds). physiology.org |

| Secretory Cargo Export | HeLa Cells (ER-TGN trafficking) | Ca²⁺ flow from the ER to the trans-Golgi Network (TGN) at membrane contact sites is necessary to activate Ca²⁺-dependent machinery (SPCA1, Cab45) for cargo sorting and export. molbiolcell.org | To monitor changes in Ca²⁺ levels at or near the TGN, demonstrating the reliance of cargo export on localized Ca²⁺ influx from the ER. molbiolcell.org |

Comparative Analysis of Fluo 2 Potassium Salt with Other Calcium Indicators

Comparison with Ratiometric Indicators (e.g., Fura-2 (B149405), Indo-1)

Ratiometric indicators, such as Fura-2 and Indo-1, are distinguished by a spectral shift upon binding to Ca2+. aatbio.comresearchgate.netnordicbiosite.com This property allows for the measurement of Ca2+ concentrations by calculating the ratio of fluorescence intensities at two different wavelengths, which corrects for variations in dye concentration, cell thickness, photobleaching, and dye leakage. aatbio.comresearchgate.net

The primary advantage of ratiometric indicators like Fura-2 is the ability to obtain more accurate and quantitative measurements of intracellular Ca2+ concentrations. researchgate.netnih.gov The ratiometric approach minimizes several potential artifacts that can affect single-wavelength indicators. aatbio.comresearchgate.net For instance, issues like uneven dye loading or changes in cell volume during an experiment are less likely to skew the results. aatbio.comnih.gov

However, ratiometric indicators also have disadvantages. Most, including Fura-2 and Indo-1, require excitation with ultraviolet (UV) light, which can be phototoxic to cells and may limit the duration of experiments. nih.gov Furthermore, the need to rapidly switch between excitation or emission wavelengths can limit the temporal resolution of the measurement, making it challenging to capture very fast Ca2+ transients. nih.gov

In contrast, non-ratiometric indicators like Fluo-2, which exhibit an increase in fluorescence intensity upon Ca2+ binding without a spectral shift, are generally simpler to use. syronoptics.com They can be excited with visible light (e.g., a 488 nm argon laser line), reducing the risk of phototoxicity. nih.gov However, quantifying absolute Ca2+ concentrations with non-ratiometric dyes is more complex and prone to errors arising from the factors that ratiometric measurements inherently correct for, such as variations in dye loading and cell path length. teledynevisionsolutions.com